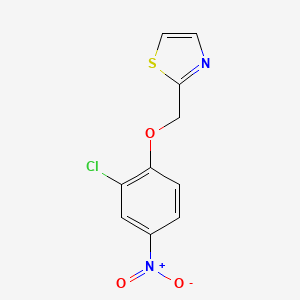

2-((2-Chloro-4-nitrophenoxy)methyl)thiazole

Vue d'ensemble

Description

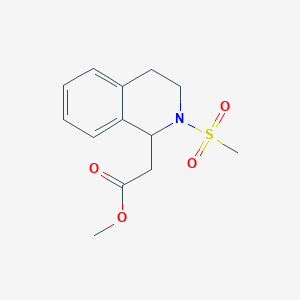

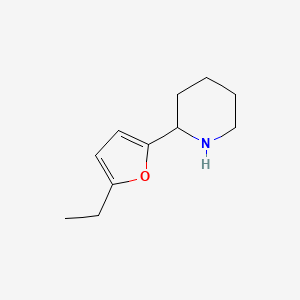

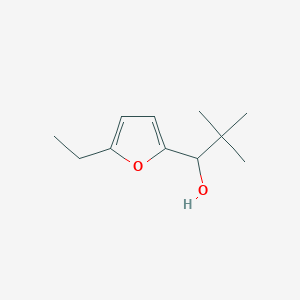

“2-((2-Chloro-4-nitrophenoxy)methyl)thiazole” is a chemical compound with the molecular formula C10H7ClN2O3S . It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiazole ring attached to a nitrophenol group via a methylene bridge . The presence of the nitro group and the chlorine atom may significantly influence the compound’s reactivity.Applications De Recherche Scientifique

Antimicrobial Activity

2-((2-Chloro-4-nitrophenoxy)methyl)thiazole derivatives have been synthesized and tested for their antimicrobial activity. For example, the study by Vinusha et al. (2015) on imino-4-methoxyphenol thiazole derived Schiff base ligands showed moderate activity against bacteria and fungi. They synthesized compounds by condensing 2-amino-5-nitrothiazole with 5-hydroxy-2-methoxybenzaldehyde, demonstrating their potential in antimicrobial applications (Vinusha et al., 2015).

Detection of Cyanide

Another application involves the detection of cyanide in aqueous media. Elsafy et al. (2018) synthesized compounds that could act as sensors for cyanide, showing colorimetric changes upon cyanide interaction. Such substances can be used for environmental monitoring and safety applications (Elsafy et al., 2018).

Antiprotozoal Activity

Compounds derived from this compound have shown potential in antiprotozoal treatments. A study by Verge and Roffey (1975) on 2-(5-nitro-2-thienyl)thiazoles indicated moderate activity against Trypanosoma species, which are protozoan parasites. These findings suggest their potential use in treating diseases like Chagas disease and African sleeping sickness (Verge & Roffey, 1975).

Antifungal and Anticancer Agents

Thiazolyl hydrazone derivatives have been explored for their anticandidal and anticancer properties. Altıntop et al. (2014) synthesized new thiazolyl hydrazone derivatives and evaluated their effectiveness against Candida utilis and MCF-7 cancer cells. This research underlines the potential of such compounds in developing new antifungal and anticancer drugs (Altıntop et al., 2014).

Corrosion Inhibition

This compound derivatives have also been studied for their corrosion inhibition properties. Yüce et al. (2014) investigated the use of 2-amino-4-methyl-thiazole as a corrosion inhibitor for mild steel in an HCl solution, indicating its potential in protecting metals from corrosion (Yüce et al., 2014).

Antihypertensive Agents

The synthesis and pharmacological evaluation of thiazolyl derivatives for their antihypertensive properties have been explored. Abdel-Wahab et al. (2008) synthesized compounds with good antihypertensive α-blocking activity, showcasing their potential in managing hypertension (Abdel-Wahab et al., 2008).

Analgesic and Anti-inflammatory Applications

Compounds derived from this compound have been investigated for their analgesic and anti-inflammatory effects. Studies like those by Maeda et al. (1983) demonstrated the potential of these compounds in treating pain and inflammation (Maeda et al., 1983).

Orientations Futures

The future directions for research on “2-((2-Chloro-4-nitrophenoxy)methyl)thiazole” and similar compounds could involve further exploration of their synthesis, chemical reactivity, and potential biological activities. Given the wide range of activities exhibited by thiazole derivatives, these compounds may have potential applications in the development of new therapeutic agents .

Propriétés

IUPAC Name |

2-[(2-chloro-4-nitrophenoxy)methyl]-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O3S/c11-8-5-7(13(14)15)1-2-9(8)16-6-10-12-3-4-17-10/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTWZCMTVRFLATM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OCC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50694756 | |

| Record name | 2-[(2-Chloro-4-nitrophenoxy)methyl]-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

851545-78-3 | |

| Record name | 2-[(2-Chloro-4-nitrophenoxy)methyl]-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1423113.png)

![7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B1423118.png)